![molecular formula C10H17NO5 B1381408 (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid CAS No. 1414958-20-5](/img/structure/B1381408.png)
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Vue d'ensemble
Description
This compound is a type of oxolane derivative. Oxolanes are cyclic ethers with a four-membered ring. The structure suggests that it is a carboxylic acid derivative with an oxolane ring and an amino group that is protected by a tert-butoxycarbonyl (BOC) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxolane ring, a carboxylic acid group, and a BOC-protected amino group . These functional groups could be confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo various reactions typical of carboxylic acids, such as esterification or amide formation . The BOC group is a common protecting group for amines and can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Synthesis of Carboxamide and Carboxylate Derivatives : Research has been conducted on the transformation of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates via reactions with binucleophiles. This includes the use of 2-amino-2-methylpropanol, showcasing the utility of similar compounds in synthesizing new chemical entities with potential applications in medicinal chemistry and material science (Yıldırım, Kandemirli, & Akçamur, 2005).
Oxidative Carbonylation to Furan Esters : The direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to high-value-added furan-3-carboxylic esters demonstrates the compound's role in facilitating complex chemical syntheses. This process exemplifies the compound's relevance in synthesizing furan esters, important in pharmaceuticals and agrochemicals (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).
Synthesis of α,α-Dialkyl α-Amino Acids : Studies on the efficiency of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones, derived from isobutyraldehyde and α-amino acids, highlight the compound's utility in generating enantiopure α,α-dialkylated α-amino acids. This research underscores the significance of such compounds in synthesizing enantiopure amino acids for pharmaceutical development (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).
Electrochemical Fluorination : The electrochemical fluorination (ECF) of ester derivatives related to oxolane-2-yl-carboxylic acid showcases the compound's potential in introducing fluorine atoms into organic molecules. This process is crucial for the synthesis of fluorinated compounds used in pharmaceuticals, agrochemicals, and materials science (Takashi, Tamura, & Sekiya, 2005).
Organic Synthesis Building Blocks
- Biotechnological Production of Carboxylic Acids : The biotechnological preparation of oxo- and hydroxycarboxylic acids, including compounds similar to the specified chemical, highlights the use of microbiological methods in producing building blocks for organic synthesis. This approach emphasizes "green" chemistry principles and the development of sustainable processes for obtaining valuable chemical precursors (Aurich, Specht, Müller, Stottmeister, Yovkova, Otto, Holz, Barth, Heretsch, Thomas, Sicker, & Giannis, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECAVZSGQIGRI-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414958-20-5 | |
| Record name | rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



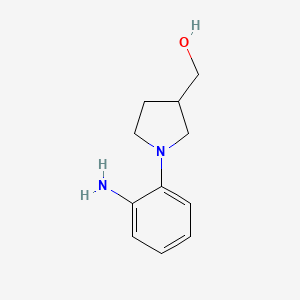
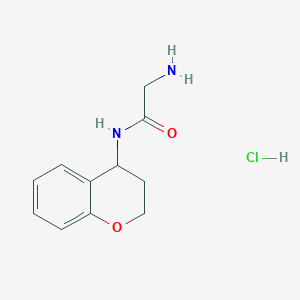


![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)
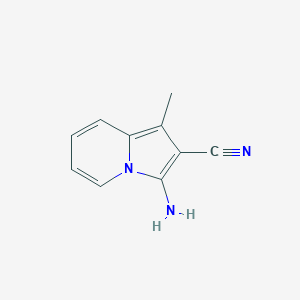
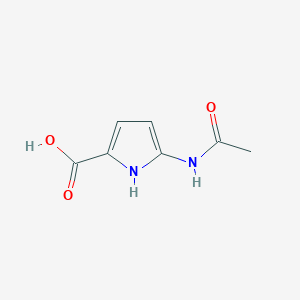


![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
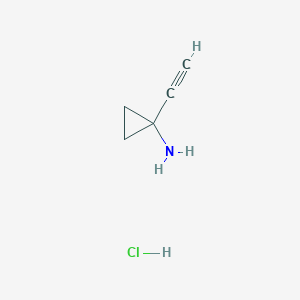
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
